5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolo[4,3-d]pyrimidinone core, which is known for its biological activity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[4,3-d]pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-chloro-6-fluorobenzyl group: This step typically involves nucleophilic substitution reactions using 2-chloro-6-fluorobenzyl chloride as the alkylating agent.
Thioether formation: The thiophen-2-ylmethyl group is introduced through a nucleophilic substitution reaction with a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzyl chloride: Used as an alkylating agent in the synthesis of various compounds.
Thiophen-2-ylmethyl derivatives: Known for their biological activity and potential therapeutic applications.
Uniqueness
5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is unique due to its specific combination of functional groups and the pyrazolo[4,3-d]pyrimidinone core, which may confer distinct biological and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4OS2/c1-3-26-18-17(12(2)24-26)23-20(25(19(18)27)10-13-6-5-9-28-13)29-11-14-15(21)7-4-8-16(14)22/h4-9H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNLWMASIZAKLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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